molecular formula C12H13NO5 B556307 BZ-Asp-ome CAS No. 82933-21-9

BZ-Asp-ome

Cat. No. B556307
CAS RN: 82933-21-9
M. Wt: 251.23 g/mol
InChI Key: QKUIURWOJPUEOY-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BZ-Asp-ome, also known as (S)-3-benzamido-4-methoxy-4-oxobutanoic acid, is an aspartic acid derivative . It is primarily used for research and development purposes .


Synthesis Analysis

The synthesis of BZ-Asp-ome involves the use of N-benzoyl serine methyl ester-O-mesylate as an alanyl transfer synthon . This synthon has been transformed to N-benzoyl phenylalanine methyl ester, N-benzoyl leucine methyl ester, and N-benzoyl tryptophan methyl ester via reaction with appropriate organo cuprate reagents . In principle, as many as 14 of the twenty coded amino acids could be derived in a similar manner from this synthon .


Molecular Structure Analysis

The molecular formula of BZ-Asp-ome is C12H13NO5 . Its average mass is 251.235 Da and its monoisotopic mass is 251.079376 Da .


Chemical Reactions Analysis

BZ-Asp-ome has been transformed from N-benzoyl phenylalanine methyl ester (BzN-Phe-OMe) in good yields via controlled oxidation with RuO4 in aqueous acetonitrile .

Scientific Research Applications

  • Enzymatic Synthesis of Tripeptides : The tripeptide Bz-Arg-Gly-Asp(-OMe)-OH was synthesized using an enzymatic method. This process involved the synthesis of Bz-Arg-Gly-OEt by trypsin in ethanol containing 0.1 M Tris/HCl buffer and the incorporation of H-Asp(-OMe)(2) into Bz-Arg-Gly-OEt using chymopapain in CHES/NaOH buffer. The study highlighted the impact of buffer content and reaction media on the yield and rate of synthesis, indicating a broader substrate specificity of chymopapain at the S(1) site (So, Shin, & Kim, 2000).

  • Protease-Catalyzed Synthesis in Aqueous Medium : The synthesis of N-benzoyl-argininylglycylasparagine methyl ester (Bz-Arg-Gly-Asp-OMe), a precursor tripeptide, was catalyzed by papain in a full aqueous medium. This process was performed under kinetic control at alkaline pH. Factors such as water content, temperature, and molar ratio of substrates were examined for their effects on the yield of Bz-Arg-Gly-Asp-OMe (Hou et al., 2007).

  • Genetic Code Evolution Studies : Research into the genesis of coded α-amino acids, including Bz-Asp-OMe, has provided insights into the evolutionary aspects of the genetic code. This includes the study of pathways leading to the synthesis of α-amino acids and the selective replacement of one amino acid with another in peptides, which is crucial for understanding biological changes (Ranganathan, Ranganathan, & Bamezai, 1984).

Safety And Hazards

BZ-Asp-ome is intended for research and development use only and is not for medicinal, household, or other use . It is advised to avoid dust formation, breathing mist, gas, or vapours, and contact with skin and eyes . Use of personal protective equipment, including tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US), is recommended .

properties

IUPAC Name

(3S)-3-benzamido-4-methoxy-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO5/c1-18-12(17)9(7-10(14)15)13-11(16)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,13,16)(H,14,15)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKUIURWOJPUEOY-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC(=O)O)NC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC(=O)O)NC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-Benzamido-4-methoxy-4-oxobutanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14
Citations
D Ranganathan, S Ranganathan… - Proceedings of the Indian …, 1984 - Springer
… N-benzoyl phenyl alanine methyl ester (BzN-Phe-OMe), BzN-Phc-Phe-OMe and BzNPhe-Phe-Phe-OMe have been transformed to, respectively, Bz-Asp-OMe, Bz-Asp-Asp-OMe and …
Number of citations: 1 link.springer.com
S Ranganathan, D Ranganathan… - Journal of the Chemical …, 1987 - pubs.rsc.org
The tryptophan side chain is transformed by in situ generated ruthenium(VIII), to that of aspartic acid, in good yields; a multi-step degradation sequence is suggested on the basis of the …
Number of citations: 8 pubs.rsc.org
F Dal Degan, B Ribadeau-Dumas… - Applied and …, 1992 - Am Soc Microbiol
A procedure was developed to prepare in large amounts two carboxypeptidases, CPD-I and CPD-II, from Aspergillus niger. They were each shown to be serine proteases and single-…
Number of citations: 71 journals.asm.org
K Breddam, M Ottesen - Carlsberg Research Communications, 1983 - Springer
… Bz-Gly-OMe, Bz-Pro-OMe and Bz-Asp-OMe are not hydrolyzed at all. The concentrations of BzArg-OMe and Bz-Phe-OMe could be varied sufficiently to allow calculation of kcat and K m …
Number of citations: 11 link.springer.com
J Shin, W Fenical - The Journal of Organic Chemistry, 1991 - ACS Publications
Four new diterpenoid arabinoseglycosides, fuscosides AD (1, 3, 5, and 6), have been isolated from the Caribbean gorgonian Eunicea fusca Duchassaing and Michelotti. Fuscoside A (1…
Number of citations: 81 pubs.acs.org
JV Sinisterra - … in Non-Conventional Media: Proceedings of an …, 2014 - books.google.com
QSAR and MM methodologies have been used to analyze the alteration of the chemoselectivity of o-chymotrypsin by effect of the chemical modification. The kinetically controlled …
Number of citations: 0 books.google.com
K Breddam, SB Sørensen - Carlsberg research communications, 1987 - Springer
A novel serine carboxypeptidase has been isolated from malted barley by affinity chromatography. The enzyme has been termed malt carboxypeptidase III in correspondence with the …
Number of citations: 25 link.springer.com
K Breddam - Carlsberg Research Communications, 1988 - Springer
Carboxypeptidase S-1 from Pencillium janthinellum has been isolated by affinity chromatography and characterized. The enzyme activity is unusually stable in organic solvents, eg 80% …
Number of citations: 25 link.springer.com
H Gaertner, T Watanabe, JV Sinisterra… - The Journal of Organic …, 1991 - ACS Publications
Enzyme-catalyzed synthesis of peptide bonds in organic solvents has been investigated by using a-chymotrypsin either modified with polyethylene glycol) or immobilized on different …
Number of citations: 42 pubs.acs.org
DJ Simpson - Plant Science, 2001 - Elsevier
Cereal storage proteins serve as a store of amino acid nitrogen for the development of the embryo during germination. They are unusual in being susceptible to proteolytic degradation …
Number of citations: 109 www.sciencedirect.com

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